molecular formula C15H16I3NO3 B1209618 Iolidonic acid CAS No. 21766-53-0

Iolidonic acid

Cat. No.: B1209618
CAS No.: 21766-53-0
M. Wt: 639.01 g/mol
InChI Key: MJGWMPWEXXUAPD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iolidonic acid typically involves the bis-phosphonation of 2-(1H-imidazol-1-yl)acetic acid. The process begins with the preparation of the intermediate, 2-(1H-imidazol-1-yl)acetic acid, which is then subjected to phosphonation using phosphorous acid and phosphorus trichloride . The reaction is carried out under controlled conditions, with the mixture being heated and stirred at specific temperatures to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves a multi-step process that includes the synthesis of intermediates, their purification, and subsequent phosphonation. The process is optimized to ensure high yield and purity of the final product. The use of advanced equipment and stringent quality control measures are essential to maintain the consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: Iolidonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and therapeutic applications.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents under controlled conditions.

    Reduction: The reduction of this compound involves the use of reducing agents such as sodium borohydride.

    Substitution: Substitution reactions typically involve the replacement of functional groups in the molecule, facilitated by specific reagents and catalysts.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified biological activities .

Scientific Research Applications

Iolidonic acid has a wide range of scientific research applications:

Mechanism of Action

Iolidonic acid exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to the bone mineral matrix and is internalized by osteoclasts during bone resorption. Once inside the cells, this compound inhibits the mevalonate pathway, specifically targeting the enzyme farnesyl diphosphate synthase. This inhibition disrupts the prenylation of small GTPase signaling proteins, leading to the apoptosis of osteoclasts and a reduction in bone resorption .

Comparison with Similar Compounds

    Clodronate: A first-generation bisphosphonate with simple substituents attached to the central carbon.

    Etidronate: Another first-generation bisphosphonate with similar properties to clodronate.

    Pamidronate: A second-generation bisphosphonate with an aliphatic side chain containing a single nitrogen.

    Alendronate: Similar to pamidronate but with different side chain structures.

    Ibandronate: A second-generation bisphosphonate with enhanced potency.

    Risedronate: A third-generation bisphosphonate with a heterocycle side chain containing nitrogen atoms.

Uniqueness of Iolidonic Acid: this compound stands out due to its high potency and affinity for bone tissue. It is one of the most potent bisphosphonates available, with a relative potency significantly higher than that of first and second-generation bisphosphonates. Its unique structure, which includes two nitrogen atoms in an imidazole ring, contributes to its enhanced efficacy and specificity in targeting osteoclasts .

Properties

IUPAC Name

2-[[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16I3NO3/c1-2-8(15(21)22)6-9-10(16)7-11(17)14(13(9)18)19-5-3-4-12(19)20/h7-8H,2-6H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGWMPWEXXUAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=C(C(=C(C=C1I)I)N2CCCC2=O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16I3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865013
Record name 2-{[2,4,6-Triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]methyl}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21766-53-0
Record name Iolidonic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021766530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IOLIDONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1H5V6OZSE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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